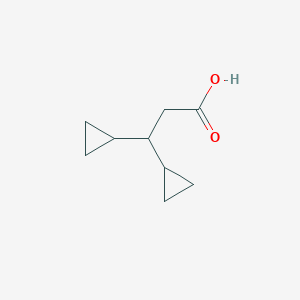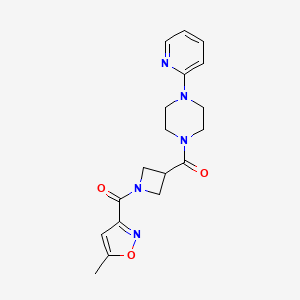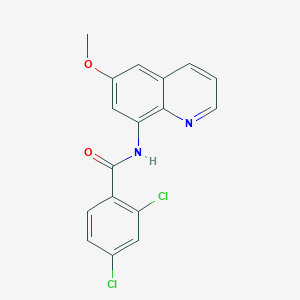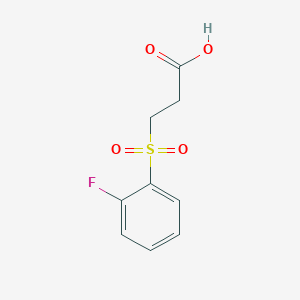
3-(2-Fluorobenzenesulfonyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorobenzenesulfonyl)propanoic acid (FBPA) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells.
Aplicaciones Científicas De Investigación
Synthesis Methodologies
- A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for non-steroidal anti-inflammatory and analgesic materials, demonstrates the importance of fluorinated intermediates in pharmaceutical manufacturing. This synthesis highlights the challenges and innovations in creating fluorinated compounds for therapeutic uses (Qiu et al., 2009).
Environmental Fate and Behavior
- Research on parabens, which are esters of para-hydroxybenzoic acid and can contain fluorinated groups, outlines their occurrence, fate, and behavior in aquatic environments. These studies reveal the environmental persistence and potential endocrine-disrupting effects of fluorinated organic compounds (Haman et al., 2015).
Pharmacological Activities
- The pharmacological activities and molecular mechanisms of Gallic acid, a compound structurally distinct but relevant in the context of bioactive benzenesulfonyl derivatives, have been explored. Gallic acid's anti-inflammatory properties suggest a potential for developing new treatments based on the modulation of molecular pathways by fluorinated analogs (Bai et al., 2020).
Advanced Materials and Sensing Applications
- Nanostructured luminescent micelles, incorporating fluorinated tags, serve as efficient "chemical noses" for sensing applications, demonstrating the utility of fluorinated compounds in developing sensitive detection systems for hazardous materials (Paria et al., 2022).
Propiedades
IUPAC Name |
3-(2-fluorophenyl)sulfonylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c10-7-3-1-2-4-8(7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYSOSRTHMMBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorobenzenesulfonyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

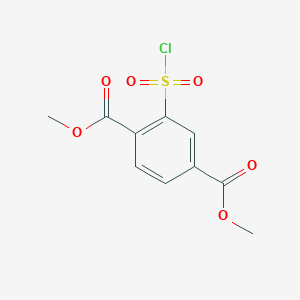
![N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2626199.png)
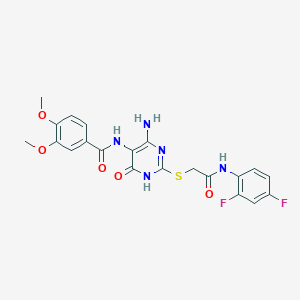
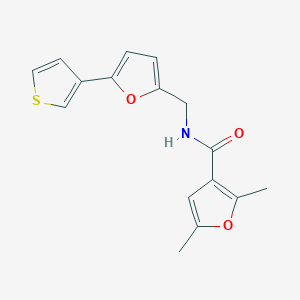
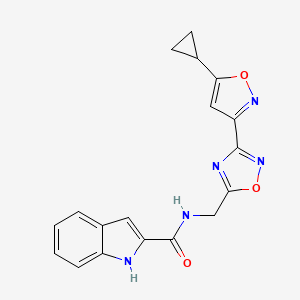
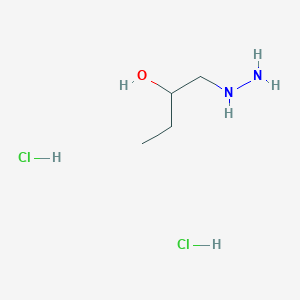
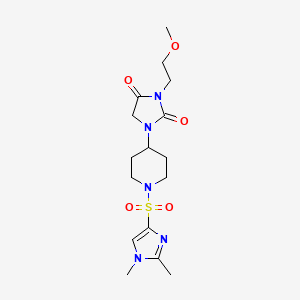

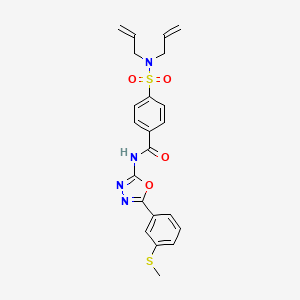
![4-{[(2-fluorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2626209.png)
